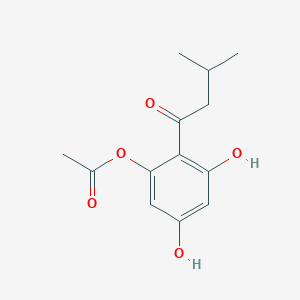
3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate is a phenolic compound known for its unique chemical structure and properties It is characterized by the presence of hydroxyl groups at positions 3 and 5, an acetate group, and a 3-methylbutanoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate typically involves the esterification of 3,5-dihydroxybenzoic acid with 3-methylbutanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The compound may also inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the 3-methylbutanoyl and acetate groups.
3,4-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at different positions.
Quercetin: A flavonoid with multiple hydroxyl groups and similar antioxidant properties.
Uniqueness
3,5-Dihydroxy-2-(3-methylbutanoyl)phenyl acetate is unique due to the presence of both the 3-methylbutanoyl and acetate groups, which confer distinct chemical and biological properties. These structural features differentiate it from other phenolic compounds and contribute to its specific applications and effects.
Properties
CAS No. |
62545-33-9 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-(3-methylbutanoyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-7(2)4-10(16)13-11(17)5-9(15)6-12(13)18-8(3)14/h5-7,15,17H,4H2,1-3H3 |
InChI Key |
KJVRCFZXBHWEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















